![molecular formula C19H21N3O4 B5296895 N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)
N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide
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Overview
Description
N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide, commonly referred to as AF-DX 116, is a potent and selective antagonist of the muscarinic acetylcholine receptor. This compound has been extensively studied in scientific research for its potential therapeutic applications in various diseases and conditions.
Mechanism of Action
AF-DX 116 acts by binding to the muscarinic acetylcholine receptor and preventing the binding of acetylcholine, the endogenous ligand. This results in the inhibition of downstream signaling pathways and physiological responses mediated by the receptor.
Biochemical and Physiological Effects:
AF-DX 116 has been shown to have a number of biochemical and physiological effects in various experimental systems. In animal models, this compound has been shown to reduce heart rate, inhibit smooth muscle contraction, and decrease the release of neurotransmitters such as dopamine and acetylcholine.
Advantages and Limitations for Lab Experiments
AF-DX 116 is a potent and selective antagonist of the muscarinic acetylcholine receptor, making it a valuable tool for studying the physiological and biochemical effects of this receptor. However, it is important to note that this compound may have off-target effects and may not be suitable for all experimental systems.
Future Directions
There are a number of potential future directions for research involving AF-DX 116. One area of interest is the development of new compounds based on AF-DX 116 that may have improved selectivity and potency for specific muscarinic receptor subtypes. Additionally, further research is needed to fully understand the physiological and biochemical effects of AF-DX 116 and its potential therapeutic applications in various diseases and conditions.
Synthesis Methods
AF-DX 116 can be synthesized through a multistep process involving the reaction of 4-piperidone with 3-acetylaniline and 2-furoyl chloride. This process results in the formation of AF-DX 116, which can be purified through column chromatography.
Scientific Research Applications
AF-DX 116 has been widely used in scientific research to study the muscarinic acetylcholine receptor and its role in various physiological processes. This compound has been shown to be a potent and selective antagonist of the M2 and M4 subtypes of the muscarinic receptor, which are involved in regulating heart rate, smooth muscle contraction, and neurotransmitter release.
properties
IUPAC Name |
N-(3-acetamidophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-13(23)20-15-4-2-5-16(12-15)21-18(24)14-7-9-22(10-8-14)19(25)17-6-3-11-26-17/h2-6,11-12,14H,7-10H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXFRGSKYVRRFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
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